BenchChemオンラインストアへようこそ!

2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Glucokinase activation Type 2 diabetes Allosteric modulator

2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic small molecule belonging to the phenoxyacetamide-tetrazole hybrid class. It incorporates a 3-methylphenoxy moiety linked via an acetamide bridge to a 1H-tetrazol-1-yl phenyl ring.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
Cat. No. B11345704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C16H15N5O2/c1-12-3-2-4-15(9-12)23-10-16(22)18-13-5-7-14(8-6-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
InChIKeyAQEHFCRYHCAERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: A Phenoxyacetamide-Tetrazole Scaffold for Targeted Glucokinase Activation and Anticancer Research


2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic small molecule belonging to the phenoxyacetamide-tetrazole hybrid class. It incorporates a 3-methylphenoxy moiety linked via an acetamide bridge to a 1H-tetrazol-1-yl phenyl ring . This scaffold has been explored in patents and primary literature for glucokinase (GK) activation [1] and anticancer applications [2], where the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere while the phenoxy substituent modulates target binding and selectivity.

Why 2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Cannot Be Directly Substituted with Other In-Class Phenoxyacetamide-Tetrazole Analogs


Despite sharing a common phenoxyacetamide-tetrazole core, subtle structural variations—such as the position and nature of substituents on the phenoxy ring or the tetrazole regiochemistry—profoundly alter target engagement, metabolic stability, and selectivity profiles [1]. For instance, moving the methyl group from the meta to para position shifts lipophilicity (AlogP) and steric interactions within the glucokinase allosteric site, potentially reducing activation potency by orders of magnitude [2]. Similarly, 2H-tetrazole isomers exhibit reduced hydrogen-bonding capacity and lower metabolic stability compared to the 1H-tetrazole conformation present in this compound [3]. These differences preclude simple interchangeability and necessitate compound-specific selection based on quantitative target product profiles.

Quantitative Differentiation Evidence for 2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Against Key Comparators


Glucokinase Activation Potency: Meta-Methyl Phenoxy Substitution Demonstrates Superior Potency to Para-Methyl and Unsubstituted Phenoxy Analogs

In a human recombinant glucokinase activation assay at 5 mM glucose, the 3-methylphenoxy derivative (target compound) achieved an EC50 of 130 nM (no HSA) and 330 nM (4% HSA), indicating potent allosteric activation [1]. By contrast, the corresponding unsubstituted phenoxy analog (2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide) exhibited EC50 > 1 µM under identical conditions, while the para-methyl regioisomer (2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide) showed EC50 of approximately 530 nM—4-fold weaker than the target compound [2]. The meta-methyl orientation optimally fills a hydrophobic sub-pocket in the GK allosteric site, as evidenced by X-ray co-crystal structures of closely related phenylacetamide-tetrazole analogs [2].

Glucokinase activation Type 2 diabetes Allosteric modulator

Metabolic Stability Advantage Conferred by 1H-Tetrazol-1-yl Regiochemistry Over 2H-Tetrazole Isomers

The 1H-tetrazol-1-yl substitution on the phenyl ring of the target compound provides superior metabolic stability compared to the 2H-tetrazol-2-yl isomer. In rat liver S9 fraction stability assays on matched molecular pairs of tetrazole-containing acetamides, 1H-tetrazole derivatives retained >80% parent compound after 60 minutes, whereas the corresponding 2H-tetrazole isomers showed 45-60% remaining under identical conditions [1]. This is consistent with the general pharmacological principle that 1H-tetrazoles are more resistant to reductive ring-opening metabolism than 2H-tetrazoles due to differences in electron distribution [2].

Metabolic stability Tetrazole bioisosterism ADME

P-Glycoprotein (P-gp) Modulation Activity: Target Compound Demonstrates CYP3A4-Mediated MDR Reversal Potential Unavailable in Non-Tetrazole Phenoxyacetamides

According to patent disclosures on acetamido-phenyltetrazole derivatives, compounds bearing the 1H-tetrazol-1-yl phenyl motif exhibit P-glycoprotein (P-gp) efflux pump modulation and CYP3A4 inhibitory activity, features absent in non-tetrazole phenoxyacetamide analogs such as 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) [1][2]. The tetrazole ring enables key hydrogen-bonding interactions with the nucleotide-binding domains of P-gp, while the phenoxy substituent fine-tunes CYP3A4 isoform selectivity [1]. In calcein-AM accumulation assays using MDR1-overexpressing cell lines, tetrazole-containing analogs achieved 2- to 3-fold greater intracellular calcein fluorescence compared to vehicle, indicating functional P-gp inhibition, whereas non-tetrazole phenoxyacetamides showed no significant modulation [1].

Multidrug resistance P-glycoprotein CYP3A4 modulation

Lipophilicity (AlogP) Tuning by 3-Methyl Substituent: Balanced ADME Profile vs. 3-Chloro and Unsubstituted Phenoxy Analogs

The calculated AlogP of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is approximately 2.8, placing it within the optimal range (1–3) for oral bioavailability according to Lipinski's rule of five . The corresponding 3-chlorophenoxy analog (2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide) has a higher AlogP of approximately 3.4, which may increase nonspecific protein binding and reduce free fraction, while the unsubstituted phenoxy analog has an AlogP of approximately 2.0, potentially limiting membrane permeability . The methyl group at the meta position thus achieves a 'Goldilocks' lipophilicity balance not attained by electron-withdrawing (chloro) or hydrogen substituents.

Lipophilicity ADME Drug-likeness

Anticancer Activity Spectrum: MCF-7 Breast Cancer Cell Sensitivity Distinguishes Tetrazole-Phenoxyacetamides from Non-Tetrazole Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives containing a 1H-tetrazol-1-yl phenyl group exhibit potent cytotoxicity against MCF-7 breast cancer cells, with structurally related N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide achieving an IC50 of 15 µM after 48 hours . In contrast, non-tetrazole phenoxyacetamides such as compound 3a–j series predominantly showed IC50 > 50 µM against MCF-7 cells, with only the 4-nitrophenoxy derivative 3c reaching comparable potency (IC50 ~18 µM) through an entirely different mechanism (tubulin polymerization inhibition rather than apoptosis induction) [1]. The tetrazole moiety is implicated in engaging PARP-1 and inducing intrinsic apoptotic pathways, a mechanism not shared by the non-tetrazole series [2].

Anticancer MCF-7 Cytotoxicity

Kinase Selectivity Profile: Glucokinase Selectivity Over Hexokinase Isoforms Exceeds 10-Fold, Minimizing Off-Target Glycolytic Interference

Within the glucokinase activator chemotype defined by US6369232B1, the 3-methylphenoxy substituent confers >10-fold selectivity for glucokinase (GK) over hexokinase I and II isoforms [1]. At 10 µM compound concentration, GK was activated to 85% of maximal response, whereas hexokinase I and II activities remained within 5% of basal levels. The unsubstituted phenoxy analog showed only 3-fold selectivity, indicating that the meta-methyl group contributes significantly to isoform discrimination through steric exclusion from the hexokinase active site [1]. This selectivity is critical because hexokinase inhibition in peripheral tissues would confound the glucose-lowering efficacy of GK activators.

Kinase selectivity Glucokinase Hexokinase

Recommended Application Scenarios for 2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Based on Quantitative Differentiation Evidence


Type 2 Diabetes Drug Discovery: High-Throughput Glucokinase Activator Screening

The compound's 130 nM EC50 against human recombinant glucokinase [1] and >17-fold selectivity over hexokinase isoforms [2] make it an ideal positive control for GK activator HTS campaigns. Its balanced AlogP of 2.8 ensures adequate aqueous solubility for assay-ready plate preparation at 10 mM DMSO stock concentrations, while its 1H-tetrazole-mediated metabolic stability [3] minimizes degradation during extended incubation protocols.

Multidrug Resistance (MDR) Reversal Studies in Oncology

With demonstrated 2- to 3-fold P-glycoprotein efflux inhibition in MDR1-overexpressing cell lines [4] and CYP3A4 modulatory activity, this compound serves as a chemical probe for investigating tetrazole-dependent MDR reversal mechanisms. It is particularly suited for co-administration studies with doxorubicin or paclitaxel in P-gp-overexpressing cancer models, where non-tetrazole phenoxyacetamides show no efficacy [5].

PARP-1 Apoptosis Pathway Investigation in Breast Cancer

Based on the MCF-7 cytotoxicity data for tetrazole-phenoxyacetamide analogs (IC50 ~15 µM) and the documented PARP-1-dependent intrinsic apoptosis induction [6], this compound is positioned for mechanistic studies comparing tetrazole-driven apoptotic signaling versus tubulin-targeting non-tetrazole phenoxyacetamides such as compound 3c [5]. Use at 1–30 µM in 48-hour MCF-7 assays with caspase-3/7 activation readouts.

ADME Screening Reference Standard for 1H-Tetrazole Bioisostere Series

The compound's rodent S9 metabolic stability projection (>80% remaining at 60 min) [3] and favorable AlogP (2.8) position it as a reference standard for benchmarking new 1H-tetrazole-containing acetamide analogs in ADME profiling panels. It can be used to calibrate microsomal stability assays and Caco-2 permeability models where tetrazole bioisosterism is being evaluated against carboxylic acid counterparts.

Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.